molecular formula C11H12O5 B123228 Trinexapac CAS No. 143294-89-7

Trinexapac

Cat. No. B123228
M. Wt: 224.21 g/mol
InChI Key: DFFWZNDCNBOKDI-UHFFFAOYSA-N
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Description

Trinexapac Description

Trinexapac, commonly referred to as trinexapac-ethyl (TE), is a plant growth regulator widely used in the turfgrass industry and agriculture for its ability to reduce mowing requirements and improve turf density and appearance. It acts by inhibiting gibberellin (GA) biosynthesis, which leads to a reduction in vegetative growth and can prevent lodging in crops . TE has been found to have additional benefits such as increasing seed yield in grass species by reducing lodging and optimizing the distribution of photoassimilates to reproductive organs . Moreover, TE has been associated with stress protection, which may increase its importance in the future .

Synthesis Analysis

The synthesis of trinexapac involves the chemical compound [(4-cyclopropyl-α-hydroxy-methylene)-3,5-dioxocyclohexanecarboxylic acid methyl ester]. While the detailed synthesis process is not provided in the papers, it is clear that trinexapac is a synthetic compound designed to mimic the structure of certain plant hormones and interfere with their biosynthesis .

Molecular Structure Analysis

Trinexapac's molecular structure contains a cyclohexanedione ring, which is crucial for its activity as a growth regulator. This structure is similar to that of graminicides, which suggests that it may interact with similar pathways within the plant . The molecular structure is responsible for its mode of action, which is the inhibition of gibberellin biosynthesis, a key hormone involved in plant growth .

Chemical Reactions Analysis

The primary chemical reaction associated with trinexapac is its interaction with the gibberellin biosynthesis pathway. By inhibiting this pathway, trinexapac effectively reduces the production of gibberellins, leading to shorter and sturdier plants that are less prone to lodging . Additionally, trinexapac may interact with other substances, such as adjuvants, to enhance its effectiveness or reduce the required dosage for the same effect .

Physical and Chemical Properties Analysis

Trinexapac's physical and chemical properties, such as solubility, stability, and reactivity, are not explicitly detailed in the provided papers. However, its efficacy as a plant growth regulator suggests that it is readily taken up by plants and stable enough to exert its effects before being metabolized. The method for determining trinexapac in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry indicates that it can be extracted and analyzed with high specificity and accuracy, suggesting a level of stability in plant tissues .

Case Studies and Relevant Studies

Several case studies have been conducted to evaluate the effects of trinexapac on different plant species. For instance, TE has been shown to increase seed yield in annual ryegrass, with an average increase of 51% and 65% for specific treatments . In Kentucky bluegrass, TE treatment resulted in less cell membrane thermostability, indicating a potential trade-off in heat tolerance . Another study found that TE could enhance freeze-tolerance in Kentucky bluegrass by inducing the synthesis and/or accumulation of antifreeze proteins . In tall fescue, TE increased seed yield by an average of 40% over untreated controls . Additionally, TE has been shown to reduce lodging and preserve grain yield and quality in rye when applied at the correct growth stage . Lastly, research has explored the possibility of reducing the dose of trinexapac-ethyl by combining it with adjuvants, potentially lowering costs and environmental impact without sacrificing effectiveness .

Scientific Research Applications

Effects on Turf Grass Morphology

Research demonstrated that trinexapac-ethyl, applied at different rates, affected the morphology of various turf grass species. The application delayed growth and inflorescence emission in species like Broadleaf Carpetgrass, Bahiagrass, St. Augustinegrass, and Korean Lawngrass, reducing the need for frequent cuts up to 55 days after application (Costa et al., 2009).

Influence on Wheat Cultivars

In wheat cultivars, trinexapac-ethyl was observed to affect yield components, disease severity, and agronomic characteristics. Increased nitrogen rates and delayed trinexapac-ethyl application positively influenced the yield of certain cultivars, reducing plant height across all cultivars (Berti et al., 2007).

Reduction of Lodging in Rye

Trinexapac-ethyl, when applied to rye cultivars, resulted in lower plant height, associated with reduced lodging and better quality of rye grains. The response to trinexapac was stage-cultivar-dose-dependent, indicating its potential in optimizing grain quality (Pinheiro et al., 2020).

Optimization of Trinexapac-ethyl Application in Turfgrass

A study on creeping bentgrass putting greens found that a growing degree day (GDD) model could be used to determine the optimum reapplication interval for trinexapac-ethyl, offering a more consistent approach to turfgrass growth regulation compared to calendar-based schedules (Kreuser & Soldat, 2011).

Impact on Tall Fescue Seed Yield

Trinexapac-ethyl applications in tall fescue resulted in a significant increase in seed yield, attributed to increased seed number per square meter and improved harvest index. This study highlights its potential in enhancing seed production efficiency (Chastain et al., 2015).

Effects on Winter Wheat Growth

Trinexapac-ethyl's influence on winter wheat was found to be weather dependent. The study indicated that plant growth regulators like trinexapac-ethyl are more effective under conditions of abundant rainfall and higher temperatures, although lodging was not observed during the experiment (Matysiak, 2006).

Maize Response to Plant Density

The application of trinexapac-ethyl on maize was evaluated in relation to plant density and sowing dates. The study found that while trinexapac-ethyl application decreased stem length, it did not affect grain yield but did influence the 1,000 kernels mass at both sowing dates (Leolato et al., 2017).

Safety And Hazards

Trinexapac may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust, release to the environment, and contact with skin or eyes .

Future Directions

The future outlook for the Trinexapac market looks promising . The demand for Trinexapac is expected to witness significant growth due to several factors .

properties

IUPAC Name

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWZNDCNBOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559517, DTXSID501019900
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinexapac

CAS RN

104273-73-6, 143294-89-7
Record name Trinexapac [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinexapac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINEXAPAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,260
Citations
K Matysiak - Journal of plant protection research, 2006 - plantprotection.pl
… : trinexapac ethyl used at the dose 75 g ai/ha, trinexapac-ethyl used at the dose 125 g ai/ha, trinexapac ethyl + … Trinexapac-ethyl was used as a comercial product Moddus 250 EC and …
Number of citations: 93 www.plantprotection.pl
EH Ervin, AJ Koski - HortScience, 1998 - journals.ashs.org
A growth chamber and a greenhouse study were conducted to determine if successive applications of trinexapac-ethyl (TE) to developing perennial ryegrass ( Lolium perenne L.) plants …
Number of citations: 105 journals.ashs.org
DW Lickfeldt, DS Gardner, BE Branham… - Agronomy …, 2001 - Wiley Online Library
Reducing turfgrass clipping production is often the goal of managers who recognize the need to save time, money, or landfill space. The objective of this study was to investigate the long…
Number of citations: 93 acsess.onlinelibrary.wiley.com
YL Qian, MC Engelke - Crop Science, 1999 - Wiley Online Library
… Two separate studies were conducted to determine if the plant growth regulator trinexapac-ethyl (… Trinexapacethyl treatments included monthly applications at 0.048 kg ai ha -1 (MTE), …
Number of citations: 152 acsess.onlinelibrary.wiley.com
JC Stier, JN Rogers - Crop science, 2001 - Wiley Online Library
Turf use in covered stadiums and other environments with reduced irradiance is limited due to lack of suitable turf species and management practices. This study compared the …
Number of citations: 91 acsess.onlinelibrary.wiley.com
LF Pricinotto, C Zucareli… - African Journal of …, 2015 - academicjournals.org
… of rates of plant growth regulator trinexapac-ethyl on the … 4 x 4 factorial arrangement, with four rates of trinexapac-ethyl (0, 125, … plant was reduced with the use of trinexapac-ethyl, due to …
Number of citations: 32 academicjournals.org
RM Goss, JH Baird, SL Kelm, RN Calhoun - Crop Science, 2002 - Wiley Online Library
Shade is a major cause of poor performance and loss of turf, especially on putting greens. The objectives of this study were to determine the effects of trinexapac‐ethyl (TE) [4‐(…
Number of citations: 110 acsess.onlinelibrary.wiley.com
MJ Fagerness, FH Yelverton - Crop Science, 2000 - Wiley Online Library
Research on the gibberellic acid (GA)–inhibiting plant‐growth regulator (PGR) trinexapac‐ethyl (TE) regarding seasonal effects of single vs. multiple applications of this product on …
Number of citations: 103 acsess.onlinelibrary.wiley.com
EH Ervin, AJ Koski - HortScience, 2001 - journals.ashs.org
The effects of trinexapac-ethyl (TE) on the anatomical and biochemical composition of turfgrasses and their implications for its field use are poorly understood. Two greenhouse …
Number of citations: 101 journals.ashs.org
NL Heckman, TE Elthon, GL Horst… - Crop Science, 2002 - Wiley Online Library
… not reduced by any trinexapac‐ethyl concentration. This revealed possible interference of trinexapac‐ethyl with ubiquinone binding sites. The reduced form of trinexapac‐ethyl was …
Number of citations: 66 acsess.onlinelibrary.wiley.com

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